N-Methyl Substitution: HBD and Lipophilicity Differences
The N-methyl group of 4-(1-methylpiperidin-4-yl)butanoic acid eliminates one hydrogen bond donor (HBD) site relative to the des-methyl analog 4-(piperidin-4-yl)butanoic acid (CAS 84512-08-3). The target compound has a computed HBD count of 1 (carboxylic acid only), whereas the des-methyl analog possesses HBD count = 2 (carboxylic acid + secondary amine). This single-donor difference is sufficient to alter membrane permeability and target binding profiles in lead optimization. Additionally, the target compound has a computed XLogP3 of -0.9 [1], while the des-methyl analog is predicted to have a lower logP (more hydrophilic) due to the polar N–H group, though an experimentally validated value was not found in the literature [2].
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBD = 1; XLogP3 = -0.9 |
| Comparator Or Baseline | 4-(Piperidin-4-yl)butanoic acid (des-methyl): HBD = 2; XLogP3 predicted lower (exact value not available) |
| Quantified Difference | ΔHBD = −1; ΔXLogP3 = qualitative increase in lipophilicity for the N-methyl analog |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24) [1]; comparator HBD from structural analysis |
Why This Matters
A reduction in HBD count and increased lipophilicity affect blood-brain barrier penetration and oral bioavailability predictions, making the N-methyl compound a distinct choice for CNS-targeted library design.
- [1] PubChem CID 59751669. Computed Properties: XLogP3 = -0.9; HBD Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/847499-68-7 (accessed 2026-04-24). View Source
- [2] PubChem CID (4-(Piperidin-4-yl)butanoic acid, free base). Structural analysis indicates HBD count = 2 (COOH + NH). Comparative logP data not experimentally reported. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-24). View Source
